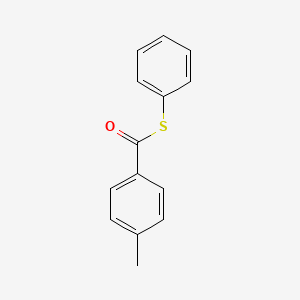

S-phenyl 4-methylbenzenecarbothioate

Description

Properties

CAS No. |

3128-42-5 |

|---|---|

Molecular Formula |

C14H12OS |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

S-phenyl 4-methylbenzenecarbothioate |

InChI |

InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

TVXKFVNVEQJGFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Procedure

The most straightforward and commonly employed method for preparing S-phenyl 4-methylbenzenecarbothioate involves the direct reaction of thiophenol with 4-methylbenzoyl chloride in the presence of a base.

Procedure:

- In an oven-dried flask (25 mL) equipped with a stir bar, thiophenol (5.0 mmol, 1.0 equiv), 4-methylbenzoyl chloride (1.0 equiv), and dichloromethane (0.50 M) are combined.

- The flask is placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles under high vacuum.

- Triethylamine (2.0 equiv) is added dropwise to the reaction mixture with vigorous stirring at 0°C.

- The reaction mixture is stirred for 12 hours at room temperature.

- After completion, the mixture is diluted with ethyl acetate (30 mL).

- The solution is washed with HCl (1 × 10 mL), brine (1 × 10 mL), and water (1 × 10 mL).

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

- The crude product is washed with hexane to give analytically pure this compound.

This method typically provides yields exceeding 90%, with the product obtained as a white solid.

Spectroscopic Data

The identity and purity of this compound can be confirmed by NMR spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.2 Hz, 2H), 7.42 (d, J = 8.1 Hz, 2H), 7.40 (d, J = 8.1 Hz, 2H), 7.28–7.26 (m, 4H), 2.42 (s, 3H), 2.41 (s, 3H)

- ¹³C NMR (100 MHz, CDCl₃): δ 189.8, 144.3, 139.5, 134.9, 134.0, 129.9, 129.2, 127.4, 123.8, 21.5, 21.2

Catalytic Approaches for Thioester Synthesis

Transition Metal-Catalyzed Decarbonylative Process

A catalytic approach using nickel or palladium catalysts allows for the preparation of this compound through a decarbonylative process from suitable precursors.

Procedure using Ni/CeO₂ catalyst:

- In an argon-filled glovebox, Ni/CeO₂ (5 mol%, 40 mg), appropriate thioester precursor (0.2 mmol), 1,3,5-trimethoxybenzene (0.1 mmol, internal standard), xylene (2.0 mL), and a Teflon-coated magnetic stir bar are placed in a Pyrex glass reactor.

- The mixture is stirred at 160°C for 24 hours.

- After cooling to room temperature, conversions and product yields are determined by GC analysis.

- For isolation, the catalyst is removed by filtration and the filtrate is concentrated by evaporation.

- The crude product is purified by silica-gel column chromatography using hexane as an eluent.

Large-Scale Synthesis

For larger scale preparations, the procedure can be modified as follows:

- In an argon-filled glovebox, Ni/CeO₂ (5 mol%, 800 mg), thioester precursor (4 mmol), xylene (25 mL), and a Teflon-coated magnetic stir bar are placed in a 100 mL Schlenk flask.

- The mixture is stirred at 140°C for 4.5 hours with an argon balloon.

- After the reaction, the catalyst is removed by simple filtration and the filtrate is concentrated by evaporation.

- The concentrate is subjected to silica-gel column chromatography using hexane as an eluent, yielding pure this compound.

Triphenylphosphine-Mediated Synthesis

Phosphine-Catalyzed Thioesterification

Another effective method involves the use of triphenylphosphine as a mediator for the synthesis of this compound.

Procedure:

- A sealed tube (5 mL) containing a mixture of appropriate precursor (402 mg, 1.5 equiv) and Ph₃P (262 mg, 2.0 equiv) in toluene (2.5 mL) is heated at 80°C for 1 hour.

- Thiophenol (0.5 mmol) is then added to the mixture, which is kept stirring at 80°C for an additional 0.5 hour.

- Upon completion of the reaction (determined by TLC analysis), the mixture is concentrated under reduced pressure.

- The crude product is purified by column chromatography to obtain this compound as a white solid with yields typically between 93-96%.

Alternative Preparation Methods

Tetrathiomolybdate-Mediated Synthesis

This compound can also be prepared using benzyltriethylammonium tetrathiomolybdate as a mediator.

Procedure:

- Benzyltriethylammonium tetrathiomolybdate is prepared according to established procedures.

- The tetrathiomolybdate reagent is combined with appropriate anhydride precursors in a suitable solvent.

- The reaction is carried out at moderate temperatures (60°C) to yield the desired thioester product.

- At ambient temperature, organic disulfides can be reductively cleaved in the presence of tetrathiomolybdate to generate thiolate anions in situ, which then attack appropriate precursors to form this compound.

Organometallic Approach

An alternative synthesis involves organometallic reagents:

Procedure:

- Phenyl magnesium bromide is prepared in situ by adding bromobenzene (5 mmol) to activated Mg (5.5 mmol) in dry THF, and the solution is refluxed for 1 hour.

- Carbon disulfide (5.5 mmol) is added over 10 minutes at 273K.

- The mixture is allowed to warm to room temperature.

- An appropriate precursor (1 mmol) is added over 15 minutes.

- The reaction mixture is then placed in a constant temperature bath, stirred at 323K for 3 hours, and concentrated under reduced pressure.

- The resulting crude product is dissolved in ether, rinsed three times with water, followed by brine solution, and dried over anhydrous magnesium sulfate.

- The crude product is purified by column chromatography using 10% ethyl acetate in hexane as the eluent.

Double Decarbonylative Aryl Sulfide Synthesis

A recent innovative approach involves the palladium-catalyzed double decarbonylative process for the synthesis of aryl sulfides, which can be adapted for the preparation of this compound.

Procedure:

- An oven-dried vial equipped with a stir bar is charged with an appropriate amide substrate (1.0 equiv) and thioester substrate (1.0 equiv).

- Pd(OAc)₂ (3 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos, 6 mol%) are added.

- The vial is placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles under high vacuum.

- Toluene (0.20 M) is added with vigorous stirring at room temperature.

- The reaction mixture is placed in a preheated oil bath at 160°C and stirred for 15 hours.

- After cooling to room temperature, the product is purified by chromatography on silica gel to afford this compound.

Analysis and Characterization

Analytical Methods

The purity and identity of this compound can be confirmed through various analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation.

- Mass Spectrometry : HRMS (EI): calculated for C₁₄H₁₂OS (M+), 228.0609; typically found 228.0614.

- Infrared Spectroscopy : Characteristic C=O stretching around 1680 cm⁻¹ and C-S stretching around 700 cm⁻¹.

- Thin-Layer Chromatography : Typically shows Rf = 0.6 using hexanes/ethyl acetate (5:1) as the mobile phase.

Reaction Outcomes and Yield Optimization

The yields of this compound vary depending on the synthetic method employed:

| Synthetic Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Reagents |

|---|---|---|---|---|

| Direct synthesis from thiophenol | 90-95 | 12 h | RT | Triethylamine, DCM |

| Ni/CeO₂-catalyzed process | 75-85 | 24 h | 160 | Ni/CeO₂, xylene |

| Pd/HAP-catalyzed process | 80-90 | 24 h | 140 | Pd/HAP, xylene |

| Ph₃P-mediated synthesis | 93-96 | 1.5 h | 80 | Ph₃P, toluene |

| Tetrathiomolybdate-mediated | 70-80 | 12-24 h | 60 | Tetrathiomolybdate |

| Organometallic approach | 60-70 | 3 h | 50 | PhMgBr, CS₂, THF |

Purification Methods

The crude this compound typically requires purification to obtain analytically pure material. The following methods have proven effective:

Column Chromatography :

Recrystallization :

- Solvent system: Ethyl acetate/hexane

- The compound typically crystallizes as white needles or crystalline solid

Washing Procedure :

- The crude product can be washed with cold hexane to remove impurities

- This simple procedure often provides analytically pure material without the need for column chromatography

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-phenyl 4-methylbenzenecarbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Substituted thioesters.

Scientific Research Applications

Chemistry: S-phenyl 4-methylbenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of thioester chemistry and reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme-catalyzed thioester hydrolysis and its role in metabolic pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of S-phenyl 4-methylbenzenecarbothioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester group is highly nucleophilic, allowing it to participate in various chemical reactions. The compound can also undergo hydrolysis to form the corresponding thiol and carboxylic acid, which can further react with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and inferred properties of S-phenyl 4-methylbenzenecarbothioate and related compounds from the evidence:

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., -CH₃): The methyl group in this compound likely enhances steric protection and thermal stability compared to electron-withdrawing analogs like nitro (NO₂) or chloro (Cl) derivatives . Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Nitro and chloro substituents increase polarity and reactivity, making compounds like S-(4-methylphenyl) 4-nitrobenzenecarbothioate more prone to nucleophilic attack .

Triazole-modified derivatives (e.g., CAS 384799-47-7) introduce heterocyclic nitrogen atoms, which may improve solubility in polar solvents or biological interactions .

Biological Relevance: Phenothiazine-based thioesters are often explored for pharmacological applications (e.g., antipsychotic agents), whereas simpler benzene derivatives like this compound may serve as intermediates in agrochemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.